molecular formula C38H28O B13089300 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

Cat. No.: B13089300
M. Wt: 500.6 g/mol
InChI Key: KKHDIFGHXWCTLD-UHFFFAOYSA-N
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Description

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone is an organic compound with a complex aromatic structure

Preparation Methods

The synthesis of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone typically involves multi-step organic reactions. One common method is the Friedel-Crafts acylation reaction, where benzene derivatives react with acyl chlorides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous environments and controlled temperatures to ensure high yields and purity .

Chemical Reactions Analysis

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-bis[4-(4-phenylphenyl)phenyl]ethanone involves its interaction with various molecular targets. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, influencing reaction pathways and enhancing reaction rates .

Comparison with Similar Compounds

Properties

Molecular Formula

C38H28O

Molecular Weight

500.6 g/mol

IUPAC Name

1,2-bis[4-(4-phenylphenyl)phenyl]ethanone

InChI

InChI=1S/C38H28O/c39-38(37-25-23-36(24-26-37)35-21-17-33(18-22-35)30-9-5-2-6-10-30)27-28-11-13-31(14-12-28)34-19-15-32(16-20-34)29-7-3-1-4-8-29/h1-26H,27H2

InChI Key

KKHDIFGHXWCTLD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)CC(=O)C4=CC=C(C=C4)C5=CC=C(C=C5)C6=CC=CC=C6

Origin of Product

United States

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